molecular formula C21H19ClN2O3 B2633297 1-[(2-chlorophenyl)methyl]-N-(2-ethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 946310-65-2

1-[(2-chlorophenyl)methyl]-N-(2-ethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2633297
CAS No.: 946310-65-2
M. Wt: 382.84
InChI Key: CSJVAJAHHDTWPT-UHFFFAOYSA-N
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Description

1-[(2-chlorophenyl)methyl]-N-(2-ethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a small molecule compound with the molecular formula C21H19ClN2O3 and a molecular weight of 382.84 g/mol . This chemical entity belongs to the class of dihydropyridine carboxamides, which are of significant interest in medicinal chemistry and chemical biology research. The core structure of this compound features a 6-oxo-1,6-dihydropyridine moiety linked via a carboxamide group to a 2-ethoxyphenyl aniline, with an additional 2-chlorobenzyl group attached to the pyridone nitrogen . This specific molecular architecture is similar to other documented compounds in scientific literature that have been investigated for their potential as kinase inhibitors . Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a reference standard in analytical studies. It is also a valuable candidate for high-throughput screening assays to probe biological activity and identify potential mechanisms of action in various disease models. The compound is supplied with a guaranteed purity of 90% or higher . This product is intended For Research Use Only (RUO) and is not approved for human consumption, diagnostic, or therapeutic applications.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-N-(2-ethoxyphenyl)-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O3/c1-2-27-19-10-6-5-9-18(19)23-21(26)16-11-12-20(25)24(14-16)13-15-7-3-4-8-17(15)22/h3-12,14H,2,13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSJVAJAHHDTWPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-chlorophenyl)methyl]-N-(2-ethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Dihydropyridine Ring: The dihydropyridine ring can be synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction, where a chlorobenzene derivative reacts with an appropriate alkylating agent in the presence of a Lewis acid catalyst.

    Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be attached through a nucleophilic substitution reaction, where an ethoxybenzene derivative reacts with a suitable electrophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(2-chlorophenyl)methyl]-N-(2-ethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: The carbonyl group in the compound can be reduced to form alcohol derivatives.

    Substitution: The chlorophenyl and ethoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under appropriate conditions.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-[(2-chlorophenyl)methyl]-N-(2-ethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2-chlorophenyl)methyl]-N-(2-ethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogs and Their Key Features

The following table summarizes structurally related compounds and their distinguishing attributes:

Compound Name Substituents (Position 1) Carboxamide Group (Position 3) Molecular Formula Molar Mass (g/mol) Key Differences vs. Target Compound Source
Target: 1-[(2-Chlorophenyl)methyl]-N-(2-ethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide 2-Chlorophenylmethyl 2-Ethoxyphenyl C₂₁H₁₈ClN₂O₃* ~398.24† Reference compound
BI81658 (N-(5-chloro-2-cyanophenyl)-1-[(2-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide) 2-Chlorophenylmethyl 5-Chloro-2-cyanophenyl C₂₀H₁₃Cl₂N₃O₂ 398.24 Carboxamide group replaced with electron-withdrawing cyano and chloro substituents; likely reduced solubility
5-Chloro-1-[(3-chlorophenyl)methyl]-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide 3-Chlorophenylmethyl 4-Methoxyphenyl C₂₀H₁₆Cl₂N₂O₃ 403.26 Chloro substituent at position 3 on benzyl; methoxy at para position on phenylamide
1-Benzyl-N-(3-(cyclopropylcarbamoyl)phenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (Compound 8) Benzyl 3-(Cyclopropylcarbamoyl)phenyl C₂₄H₂₂N₃O₃ 400.45 Benzyl instead of chlorophenylmethyl; cyclopropylcarbamoyl introduces hydrogen-bonding potential
Tepotinib (Tepotinibum) Pyridazinone core with complex aryl substitutions 3-Methoxybenzonitrile and methylpiperidine C₂₉H₂₈N₆O₂ 492.58 Pyridazine core instead of pyridine; distinct substituents for kinase inhibition (anti-cancer applications)

Key Research Findings

  • : Pyridine and pyridazinone carboxamides exhibit potent activity against Trypanosoma cruzi proteasomes, with substituent flexibility allowing for tailored pharmacokinetics .
  • : BI81658’s chloro-cyanophenyl group may enhance target binding but reduce bioavailability, a trade-off addressed in the target compound via ethoxy substitution .
  • : Para-substituted methoxy groups improve metabolic stability compared to ortho-substituted alkoxy groups, suggesting the target’s 2-ethoxy group may require further optimization .

Biological Activity

1-[(2-chlorophenyl)methyl]-N-(2-ethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound belonging to the class of dihydropyridine derivatives, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of this compound, including the presence of chlorophenyl and ethoxyphenyl groups, contribute to its pharmacological profile.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C21H19ClN2O3
  • Molecular Weight : 396.84 g/mol
  • CAS Number : 899729-83-0

The mechanism of action of this compound involves its interaction with various molecular targets, including enzymes and receptors. It may modulate biological pathways by altering enzyme activity or receptor function, which can lead to therapeutic effects. The specific targets and pathways are still under investigation, but preliminary studies suggest potential interactions with cholinergic receptors and other signaling molecules.

Antioxidant Activity

Research indicates that dihydropyridine derivatives exhibit significant antioxidant properties. The presence of the chlorophenyl group in this compound enhances its ability to scavenge free radicals, thereby providing protective effects against oxidative stress. Studies have demonstrated that similar compounds can reduce lipid peroxidation and increase the activity of antioxidant enzymes in vitro.

Antimicrobial Activity

Dihydropyridine derivatives have shown promise in antimicrobial applications. Preliminary evaluations suggest that this compound may possess antibacterial properties against various strains of bacteria. Further research is needed to quantify its efficacy and determine the underlying mechanisms.

Anti-inflammatory Effects

The compound's anti-inflammatory potential has been highlighted in several studies. It appears to inhibit key inflammatory mediators, potentially making it a candidate for treating conditions characterized by inflammation. This effect may be linked to its ability to modulate cytokine production and inhibit the activation of nuclear factor kappa B (NF-kB).

Neuroprotective Effects

Recent investigations have suggested that this compound may exhibit neuroprotective effects. By mitigating oxidative stress and inflammation in neuronal cells, it could potentially protect against neurodegenerative diseases. In vitro studies have shown that similar compounds can enhance cell viability in models of neurotoxicity.

Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantScavenges free radicals
AntimicrobialInhibits bacterial growth
Anti-inflammatoryReduces cytokine production
NeuroprotectiveEnhances neuronal cell viability

Case Studies

  • Antioxidant Study : A study evaluated the antioxidant capacity of various dihydropyridine derivatives, including this compound. Results indicated a significant reduction in malondialdehyde levels in treated cells compared to controls, suggesting effective free radical scavenging activity.
  • Anti-inflammatory Evaluation : In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.
  • Neuroprotection Research : In vitro experiments demonstrated that treatment with this compound reduced apoptosis in neuronal cells exposed to oxidative stressors, highlighting its potential role in neuroprotection.

Q & A

Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of carboxamide derivatives typically involves coupling reactions between carboxylic acid derivatives and amines. For example, describes the use of HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIPEA (N,N-Diisopropylethylamine) in DMF to facilitate carboxamide bond formation, achieving yields of 22–90% depending on substituents . Key steps include:

  • Carboxamide coupling : React 6-oxo-1,6-dihydropyridine-3-carboxylic acid derivatives with substituted anilines using HATU/DIPEA in DMF at 0–25°C.
  • Purification : Use silica gel chromatography or recrystallization with saturated NaHCO₃ to isolate the product.

Q. Table 1. Example Synthetic Parameters from Analogous Compounds

StepReagents/ConditionsYieldReference
Carboxamide couplingHATU, DIPEA, DMF, 0°C–rt45–90%
BenzylationBenzyl bromide, K₂CO₃, DMF22–23%
PurificationSilica gel chromatography

Q. Which analytical techniques are essential for confirming structural identity and purity?

Methodological Answer: A combination of spectroscopic and chromatographic methods is critical:

  • NMR Spectroscopy : ¹H/¹³C NMR (nuclear magnetic resonance) to verify substituent positions and coupling patterns. provides SMILES and InChi keys for structural cross-validation .
  • X-ray Crystallography : For unambiguous structural determination, use SHELX programs (e.g., SHELXL for refinement), as noted in .
  • HPLC-MS : High-performance liquid chromatography coupled with mass spectrometry to assess purity and molecular weight .

Q. Table 2. Recommended Analytical Techniques

TechniqueApplicationKey ParametersReference
¹H/¹³C NMRMolecular structure confirmationChemical shifts, J-couplings
X-ray crystallographyCrystal structure determinationSHELX refinement suite
HPLC-MSPurity and mass verificationRetention time, m/z

Advanced Research Questions

Q. How can discrepancies between computational and experimental spectroscopic data be resolved?

Methodological Answer: Discrepancies often arise from conformational flexibility or crystal-packing effects. To address this:

  • Perform DFT (Density Functional Theory) calculations to predict NMR chemical shifts and compare with experimental data.
  • Use X-ray crystallography (via SHELXL ) to validate the solid-state structure. For example, highlights the robustness of SHELX in refining high-resolution data, even for flexible moieties .

Q. What strategies optimize reaction yield and scalability for large-scale synthesis?

Methodological Answer:

  • Parameter Screening : Systematically vary temperature, solvent, and stoichiometry. emphasizes controlled synthesis using ammonium persulfate (APS) as an initiator for polymerization, which can be adapted for carboxamide reactions .
  • Catalyst Optimization : Explore alternative coupling reagents (e.g., EDCI instead of HATU) to reduce costs.
  • Continuous Flow Chemistry : Improve scalability and reproducibility, as demonstrated in for pyridazinone derivatives .

Q. How can structure-activity relationships (SAR) be analyzed for this compound?

Methodological Answer:

  • Systematic Substituent Variation : Modify the 2-chlorophenyl or 2-ethoxyphenyl groups and test biological activity. used this approach to design Trypanosoma cruzi proteasome inhibitors, revealing critical substituent effects .
  • In Silico Docking : Use software like AutoDock to predict binding modes to target proteins. Cross-validate with enzymatic assays (e.g., IC₅₀ determination).

Q. How should stability studies under physiological conditions be designed?

Methodological Answer:

  • pH Stability : Incubate the compound in buffers (pH 1.2–7.4) and analyze degradation via HPLC.
  • Thermal Stability : Use differential scanning calorimetry (DSC) to assess decomposition temperatures.
  • Light Sensitivity : Conduct ICH-compliant photostability tests. recommends rigorous purity testing for research compounds .

Q. What methodologies predict metabolic stability and pharmacokinetics in preclinical models?

Methodological Answer:

  • Microsomal Assays : Incubate with liver microsomes to measure half-life (t₁/₂) and intrinsic clearance.
  • Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis to determine free fraction.
  • In Vivo PK Studies : Administer the compound to rodents and collect plasma for LC-MS/MS analysis. highlights similar workflows for natural compound studies .

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